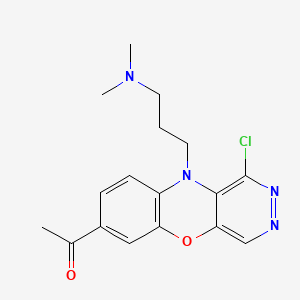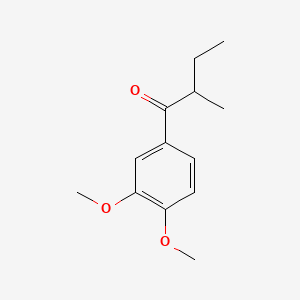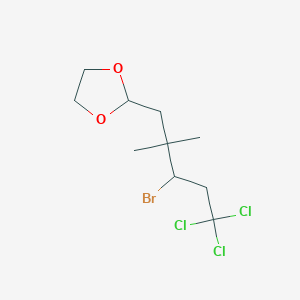
2-(3-Bromo-5,5,5-trichloro-2,2-dimethylpentyl)-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Bromo-5,5,5-trichloro-2,2-dimethylpentyl)-1,3-dioxolane is a synthetic organic compound characterized by its unique structure, which includes bromine, chlorine, and dioxolane functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-5,5,5-trichloro-2,2-dimethylpentyl)-1,3-dioxolane typically involves the reaction of 3-bromo-5,5,5-trichloro-2,2-dimethylpentanol with ethylene glycol in the presence of an acid catalyst. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Solvent: Toluene or dichloromethane
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Bromo-5,5,5-trichloro-2,2-dimethylpentyl)-1,3-dioxolane can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Sodium iodide in acetone, potassium tert-butoxide in DMSO
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Major Products
Substitution: 2-(3-Iodo-5,5,5-trichloro-2,2-dimethylpentyl)-1,3-dioxolane
Oxidation: this compound-4-one
Reduction: this compound-4-ol
Wissenschaftliche Forschungsanwendungen
2-(3-Bromo-5,5,5-trichloro-2,2-dimethylpentyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its halogenated structure.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(3-Bromo-5,5,5-trichloro-2,2-dimethylpentyl)-1,3-dioxolane involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms enhances its ability to form strong interactions with biological molecules, potentially leading to inhibition or modulation of enzymatic activity. The dioxolane ring may also contribute to its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3-Chloro-5,5,5-trichloro-2,2-dimethylpentyl)-1,3-dioxolane
- 2-(3-Bromo-5,5,5-trifluoro-2,2-dimethylpentyl)-1,3-dioxolane
- 2-(3-Iodo-5,5,5-trichloro-2,2-dimethylpentyl)-1,3-dioxolane
Uniqueness
2-(3-Bromo-5,5,5-trichloro-2,2-dimethylpentyl)-1,3-dioxolane is unique due to the combination of bromine and chlorine atoms, which imparts distinct chemical reactivity and biological activity. The presence of the dioxolane ring further differentiates it from other halogenated compounds, providing unique structural and functional properties.
Eigenschaften
CAS-Nummer |
65604-65-1 |
|---|---|
Molekularformel |
C10H16BrCl3O2 |
Molekulargewicht |
354.5 g/mol |
IUPAC-Name |
2-(3-bromo-5,5,5-trichloro-2,2-dimethylpentyl)-1,3-dioxolane |
InChI |
InChI=1S/C10H16BrCl3O2/c1-9(2,6-8-15-3-4-16-8)7(11)5-10(12,13)14/h7-8H,3-6H2,1-2H3 |
InChI-Schlüssel |
UTMZMZHPLKFOHT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CC1OCCO1)C(CC(Cl)(Cl)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3-(Diethylamino)phenyl]propanamide](/img/structure/B14484655.png)
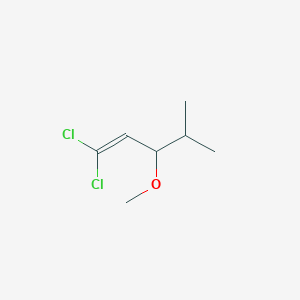


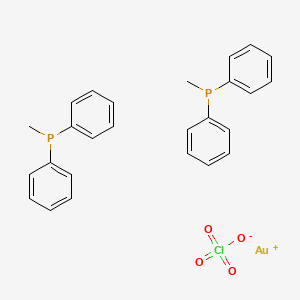
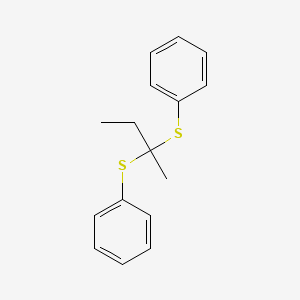
![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-prop-1-enylsulfinyloxan-2-yl]methyl acetate](/img/structure/B14484701.png)
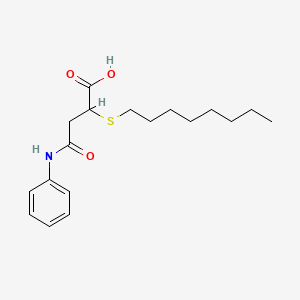
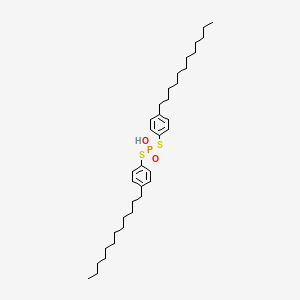
![{[1-(Phenylselanyl)ethenyl]sulfanyl}benzene](/img/structure/B14484713.png)
